1,2-Dichloro-1,1,2-trifluoropentane
Overview
Description
1,2-Dichloro-1,1,2-trifluoropentane is a halogenated hydrocarbon with the molecular formula C5H7Cl2F3. It is a volatile liquid composed of carbon, hydrogen, chlorine, and fluorine atoms. This compound is known for its use as a refrigerant and is often referred to by its chemical name without abbreviations or acronyms.
Mechanism of Action
Target of Action
Similar compounds like 1,2-dichloro-propane have been shown to interact with enzymes such as haloalkane dehalogenase . This enzyme catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds, leading to the formation of the corresponding primary alcohols, halide ions, and protons .
Mode of Action
This could involve the cleavage of carbon-halogen bonds, similar to the action of Haloalkane dehalogenase on 1,2-Dichloro-Propane .
Biochemical Pathways
It is known that similar compounds can be biotransformed in environments such as sewage sludge . This suggests that the compound may interact with microbial metabolic pathways, potentially leading to its degradation and the production of other compounds.
Pharmacokinetics
It is known that the compound is a volatile liquid , which suggests that it could be rapidly absorbed and distributed in the body following exposure. The compound’s metabolism and excretion would likely depend on its interactions with various enzymes and transport proteins.
Result of Action
Given its potential interaction with enzymes like haloalkane dehalogenase, it could lead to the production of primary alcohols, halide ions, and protons . These products could have various effects on cellular processes, depending on their concentrations and the specific context of the cells involved.
Action Environment
The action of 1,2-Dichloro-1,1,2-trifluoropentane can be influenced by various environmental factors. For example, its volatility suggests that it could be easily evaporated or dispersed in the environment, potentially affecting its concentration and thus its efficacy . Additionally, the compound’s stability and action could be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
1,2-Dichloro-1,1,2-trifluoropentane plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 2E1 can lead to the formation of reactive metabolites that may affect cellular functions . Additionally, this compound can undergo reductive dechlorination under methanogenic conditions, leading to the formation of other chlorofluorocarbons .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can result in altered gene expression and disruption of normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can bind to cellular macromolecules, such as proteins and DNA, causing enzyme inhibition or activation and changes in gene expression . The compound’s ability to undergo reductive dechlorination also contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions, such as temperature and pH. Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro and in vivo studies . The degradation products of the compound can also have long-term effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At high doses, it can lead to significant toxicity, including liver and kidney damage . The threshold effects observed in these studies indicate that the compound’s toxicity is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of trifluoroacetic acid and other metabolites. These metabolites can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism is also influenced by the presence of cofactors, such as NADPH.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,2-trifluoropentane can be synthesized through various chemical reactions involving halogenation and fluorination of pentane derivatives. One common method involves the reaction of pentane with chlorine and fluorine under controlled conditions to introduce the desired halogen atoms at specific positions on the carbon chain.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation processes. These processes are carried out in reactors where pentane is exposed to chlorine and fluorine gases in the presence of catalysts to achieve high yields of the target compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1,2-trifluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or iodine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated pentane derivatives.
Oxidation Reactions: Products can include carboxylic acids, ketones, or aldehydes, depending on the extent of oxidation.
Reduction Reactions: Products include less halogenated hydrocarbons or fully dehalogenated pentane.
Scientific Research Applications
1,2-Dichloro-1,1,2-trifluoropentane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug development.
Industry: Utilized as a refrigerant and in the production of other halogenated compounds.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,1,2-trifluoroethane: A similar halogenated hydrocarbon with a shorter carbon chain.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another halogenated compound with different halogenation patterns.
2,2-Dichloro-1,1,1-trifluoroethane: A widely used refrigerant with a different halogenation pattern.
Uniqueness
1,2-Dichloro-1,1,2-trifluoropentane is unique due to its specific halogenation pattern and carbon chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications, such as its use as a refrigerant and in organic synthesis.
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluoropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2F3/c1-2-3-4(6,8)5(7,9)10/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIDGVNKDVSPHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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